molecular formula C6H7Cl3O3 B14508289 Oxolan-2-yl trichloroacetate CAS No. 64258-35-1

Oxolan-2-yl trichloroacetate

Cat. No.: B14508289
CAS No.: 64258-35-1
M. Wt: 233.5 g/mol
InChI Key: CCZDALYBDYSYID-UHFFFAOYSA-N
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Description

Oxolan-2-yl trichloroacetate (C₅H₇Cl₃O₃) is an organooxygen compound comprising a trichloroacetyl group (-CCl₃COO-) esterified to an oxolan-2-yl (tetrahydrofuran-2-yl) moiety. This compound is structurally characterized by a cyclic ether (oxolane) backbone, which confers unique solubility and reactivity properties compared to linear alkyl esters. Trichloroacetate esters are known for their strong electron-withdrawing effects due to the trichloromethyl group, influencing both chemical stability and biological activity.

Properties

CAS No.

64258-35-1

Molecular Formula

C6H7Cl3O3

Molecular Weight

233.5 g/mol

IUPAC Name

oxolan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H7Cl3O3/c7-6(8,9)5(10)12-4-2-1-3-11-4/h4H,1-3H2

InChI Key

CCZDALYBDYSYID-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxolan-2-yl trichloroacetate typically involves the esterification of oxolan-2-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Oxolan-2-yl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxolan-2-ol and trichloroacetic acid.

    Reduction: The trichloroacetate group can be reduced to a dichloroacetate or monochloroacetate group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichloroacetate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

    Hydrolysis: Oxolan-2-ol and trichloroacetic acid.

    Reduction: Oxolan-2-yl dichloroacetate or oxolan-2-yl monochloroacetate.

    Substitution: Various substituted oxolan-2-yl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Oxolan-2-yl trichloroacetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug. The trichloroacetate group can be hydrolyzed in vivo to release the active oxolan-2-ol, which may have therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of oxolan-2-yl trichloroacetate involves its hydrolysis to release oxolan-2-ol and trichloroacetic acid. The oxolan-2-ol can interact with various molecular targets, depending on its specific structure and functional groups. The trichloroacetic acid released can act as a strong acid, influencing the pH and chemical environment in which it is released.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Oxolan-2-yl trichloroacetate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Profile
This compound C₅H₇Cl₃O₃ ~217.45 (calculated) Trichloroacetyl, oxolane Not reported Likely polar organic solvents (DMF, DCM)
Ethyl trichloroacetate C₄H₅Cl₃O₂ 191.44 Trichloroacetyl, ethyl ester 144 Insoluble in water; soluble in ethanol, ether
Tetradecyl trichloroacetate C₁₆H₂₉Cl₃O₂ ~359.75 (calculated) Trichloroacetyl, long alkyl Not reported Hydrophobic; soluble in non-polar solvents
Sodium trichloroacetate C₂Cl₃NaO₂ 185.36 Trichloroacetate ion, Na⁺ Decomposes Highly water-soluble

Key Differences and Trends

  • Solubility :

    • This compound’s cyclic ether group enhances polarity compared to ethyl or tetradecyl esters, likely increasing solubility in polar aprotic solvents (e.g., DMF, DCM) .
    • Sodium trichloroacetate, as an ionic salt, exhibits high aqueous solubility, contrasting sharply with the organic ester derivatives .
  • Reactivity: Trichloroacetate esters undergo nucleophilic acyl substitution reactions, but the oxolane ring may sterically hinder reactivity compared to linear alkyl esters like ethyl trichloroacetate .
  • Thermal Stability :

    • Ethyl trichloroacetate has a well-defined boiling point (144°C), while this compound’s stability may be influenced by the oxolane ring’s conformational rigidity, though experimental data are lacking .

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